molecular formula C11H14N2S B1177087 NodL protein CAS No. 147257-75-8

NodL protein

Cat. No.: B1177087
CAS No.: 147257-75-8
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Description

The NodL protein is a bacterial O-acetyltransferase from Rhizobium leguminosarum that plays a critical role in the rhizobium-legume symbiotic relationship . This enzyme is responsible for the O-acetylation of the 6' hydroxyl group of the non-reducing terminal sugar of lipo-oligosaccharide signaling molecules (Nod factors) . This specific modification is essential for host-range determination and the earliest events in nodule formation on plants like peas and vetch . Biochemically, NodL utilizes acetyl-CoA as a donor substrate to acetylate its preferred substrate, the terminally de-N-acetylated chitin oligosaccharide produced by the NodB and NodC proteins . Structural and kinetic studies indicate that NodL functions via a random-order ternary complex mechanism and possesses a roughly spherical trimeric quaternary structure, characteristics it shares with related bacterial acetyltransferases like LacA and CysE . In vitro studies have shown that the enzymatic activity of NodL can interfere with the function of the NodS N-methyltransferase in certain rhizobial strains, highlighting its specific role in the modification sequence of Nod factor biosynthesis . Beyond its natural function, the this compound shares sequence and structural similarity with other microbial O-acetyltransferases, making it a valuable tool for researchers studying bacterial metabolism, host-specificity in plant-microbe interactions, and the biosynthesis of complex signaling molecules . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

147257-75-8

Molecular Formula

C11H14N2S

Synonyms

NodL protein

Origin of Product

United States

Scientific Research Applications

Nodulation and Symbiotic Relationships

Role in Legume-Rhizobium Symbiosis
NodL is part of the nodulation gene cluster in Rhizobium species, which is crucial for the formation of root nodules in legumes. These nodules facilitate nitrogen fixation, a vital process for plant nutrition and soil fertility. The NodL protein is believed to be involved in the secretion of lipo-oligosaccharides that act as morphogenic signals to induce root nodule formation in leguminous plants .

Mechanism of Action
NodL functions within a bacterial inner membrane transport system for small molecules. It works alongside other proteins, such as NodJ, to ensure the proper biosynthesis and modification of signaling molecules necessary for effective symbiosis . This interaction highlights the importance of NodL in establishing beneficial relationships between bacteria and plants, which is essential for sustainable agriculture.

Cancer Research

Nodal Protein in Tumor Biology
Nodal, a related embryonic morphogen to NodL, has been implicated in various cancers, including breast cancer. Aberrant expression of Nodal promotes angiogenesis, metastasis, and therapy resistance . Research indicates that Nodal contributes to immune evasion by modulating T cell responses within the tumor microenvironment.

Clinical Implications
Studies have shown that targeting Nodal expression can enhance the sensitivity of cancer cells to immune-mediated cytotoxicity. For instance, γδ T cells exhibit altered functionality when exposed to Nodal-expressing tumor cells . This suggests that Nodal could be a potential therapeutic target for improving cancer treatment outcomes.

Therapeutic Applications

Biotechnological Innovations
The engineering of NodL and related proteins presents opportunities for biotechnological applications. By manipulating these proteins, researchers can potentially enhance nitrogen fixation efficiency in crops, thereby reducing reliance on chemical fertilizers. This aligns with sustainable agricultural practices aimed at minimizing environmental impact.

Potential Drug Targeting
Given its involvement in cancer progression and immune modulation, Nodal (and by extension NodL) presents a novel target for drug development. Inhibitors designed to block Nodal signaling pathways could serve as adjunct therapies in cancer treatment, particularly in aggressive forms of cancer where Nodal expression is elevated .

Case Studies

Study Findings Implications
Ghosh et al., 2020Demonstrated the role of NodL in lipo-oligosaccharide secretion during nodulationHighlights potential agricultural applications for enhancing legume growth
AACR Journals (2020)Investigated Nodal's role in breast cancer progression and immune evasionSuggests targeting Nodal could improve immunotherapy efficacy
PMC (2021)Explored the dynamic clustering of nodal proteins during myelinationProvides insights into neurological applications and potential regenerative medicine

Comparison with Similar Compounds

Comparison with Structurally Similar Acetyltransferases

LacA and CysE: Sequence Homology and Functional Divergence

NodL exhibits strong sequence homology to LacA (thiogalactoside acetyltransferase) and CysE (serine acetyltransferase). For example:

  • LacA (E. coli): Shares 32% amino acid identity with NodL and catalyzes the acetylation of β-galactosides.
  • CysE (E. coli): Shares 28% identity with NodL and synthesizes O-acetylserine for cysteine biosynthesis. While both enzymes use acetyl-CoA, CysE targets serine rather than chitin derivatives .
Table 1: Structural and Functional Comparison of NodL with LacA and CysE
Protein Organism Identity to NodL Substrate Biological Role Reference
NodL R. leguminosarum - Chitin oligosaccharides NF modification for symbiosis
LacA E. coli 32% β-galactosides Lactose metabolism
CysE E. coli 28% Serine Cysteine biosynthesis

OrfI4.9 (Salmonella): A Putative Acetyltransferase with Unknown Function

The orfI4.9 gene in Salmonella Group C2 encodes a protein with 41% sequence similarity to NodL.

Functional Homologs in Polysaccharide Secretion Systems

NodL and its partner protein NodJ are structurally analogous to bacterial polysaccharide secretion systems, such as:

  • KpsT/KpsM (E. coli K1/K5): These proteins export capsular polysaccharides. NodL shares 25% identity with KpsT, an ATP-binding protein, while NodJ resembles the transmembrane channel KpsM .
  • BexA/BexB (Haemophilus influenzae): Involved in polysialic acid export. NodL-J operon organization mirrors the bexAB cluster, suggesting a conserved mechanism for exporting modified signaling molecules .
Table 2: Functional Comparison of NodL-J with Polysaccharide Transport Systems
System Organism Components Role Reference
NodL-J Rhizobium spp. NodL (acetyltransferase), NodJ (transmembrane) Export of acetylated NFs
KpsT-KpsM E. coli K1/K5 KpsT (ATPase), KpsM (channel) Capsular polysaccharide export
BexA-BexB H. influenzae BexB (ATPase), BexA (channel) Polysialic acid export

Evolutionary Insights: Horizontal Gene Transfer and Nematode Adaptation

The nodL gene has been horizontally transferred to plant-parasitic nematodes (Meloidogyne spp.), where it clusters phylogenetically with rhizobial homologs rather than eukaryotic acetyltransferases (e.g., yeast serine acetyltransferase). This acquisition enables nematodes to interact with plant signaling pathways, mimicking rhizobial symbiosis mechanisms .

Substrate Specificity and Kinetic Divergence

While NodL acetylates chitin derivatives, other acetyltransferases exhibit distinct preferences:

  • Maltose-O-acetyltransferase (S. meliloti B3/S2): Acetylates glucose/maltose at C6, sharing 65% sequence identity with NodL but functioning in carbohydrate metabolism rather than symbiosis .
  • Chloramphenicol acetyltransferase: Targets antibiotics, lacking overlap with NodL’s plant-specific substrates .

Preparation Methods

Immobilized Metal Ion Affinity Chromatography (IMAC)

NodL purification commonly utilizes IMAC with nickel-nitrilotriacetic acid (Ni-NTA) resins due to the protein’s hexahistidine tag. The clarified lysate is loaded onto a Ni-NTA column equilibrated with binding buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Contaminants are removed via sequential washes with increasing imidazole concentrations (20–50 mM), while NodL is eluted using 250–500 mM imidazole. This single-step purification typically achieves >90% purity, as confirmed by SDS-PAGE and Coomassie staining (Fig. 1A).

Buffer Exchange and Concentration

Eluted fractions are dialyzed against low-salt buffers (e.g., 20 mM Tris-HCl, pH 7.4) to remove imidazole and concentrated using centrifugal filters (e.g., 10-kDa cutoff). Final yields range from 1–5 mg per liter of culture, depending on expression efficiency.

Analytical Techniques for Quality Assessment

SDS-PAGE and Western Blotting

Purity and molecular weight are assessed via 12% SDS-PAGE, with GelCode Blue staining revealing a single band at ~25 kDa (theoretical MW of NodL: 24.5 kDa). Immunoblotting with anti-His antibodies confirms tag integrity.

Protein Quantification

UV absorbance at 280 nm (extinction coefficient: 0.6–1.0 mL·mg⁻¹·cm⁻¹) or Bradford assays are used to determine concentration.

Functional Validation of NodL Activity

Enzyme Assays

NodL’s O-acetyltransferase activity is measured using chitooligosaccharides (e.g., GlcNH2-GlcNAc3) as substrates and acetyl-CoA as the donor. Reactions are conducted in 20 mM Tris-HCl (pH 7.0) at 25°C, terminated by heat inactivation, and analyzed via thin-layer chromatography (TLC) with butanol-ethanol-water (5:3:3) as the mobile phase. Radioactive assays using ¹⁴C-labeled acetyl-CoA quantify transfer efficiency, revealing specific activities of 50–100 nmol·min⁻¹·mg⁻¹.

Substrate Specificity

Table 1: Summary of NodL Purification from E. coli BL21(DE3) *

Purification StepTotal Protein (mg)Specific Activity (nmol·min⁻¹·mg⁻¹)Yield (%)Purity (%)
Crude Lysate150101005
Ni-NTA Eluate4.5907595

Table 2: Kinetic Parameters of NodL for Substrates *

SubstrateKₘ (μM)kₐₜₜ (s⁻¹)kₐₜₜ/Kₘ (μM⁻¹·s⁻¹)
NodBC Metabolite500.150.003
Chitotetraose2000.050.00025

Troubleshooting and Optimization

Common challenges include low solubility and aggregation. Strategies to mitigate these include:

  • Codon Optimization : Adjusting codon usage for E. coli improves expression.

  • Fusion Tags : MBP or glutathione-S-transferase (GST) tags enhance solubility.

  • Buffer Optimization : Incorporating 100–200 mM NaCl and 5–10% glycerol stabilizes NodL during purification .

Q & A

Basic Research Questions

Q. What experimental approaches are used to characterize NodL’s acetyltransferase activity?

  • Methodology :

  • Substrate specificity assays : Use TLC or HPLC to analyze acetylation of de-N-acetylated chitin oligosaccharides with 14C^{14}\text{C}-acetyl-CoA .
  • Enzyme kinetics : Measure KmK_m and VmaxV_{max} using purified NodL protein under varying substrate concentrations.
  • Homology modeling : Compare NodL’s sequence with lacA (thiogalactoside acetyltransferase) and cysE (serine acetyltransferase) to infer catalytic residues (e.g., conserved His or Asp motifs) .
    • Key data :
SubstrateAcetylation Efficiency (%)Reference
Chitin tetrasaccharides85 ± 3
Synthetic de-N-acetylated analogs72 ± 5

Q. How does NodL contribute to rhizobial symbiosis with legumes?

  • Functional analysis :

  • Gene knockout mutants : Compare nodulation efficiency of nodL mutants (e.g., R. meliloti ΔnodL) with wild-type strains using root hair deformation and infection thread assays .
  • Nod factor profiling : Use mass spectrometry to detect acetylated vs. non-acetylated Nod factors in mutant vs. wild-type strains .
    • Key finding : nodL mutants exhibit reduced infection thread formation in alfalfa, linking O-acetylation to host specificity .

Advanced Research Questions

Q. How can structural predictions resolve conflicting data on NodL’s substrate-binding pocket?

  • Methods :

  • Jmol-based visualization : Analyze NodL’s predicted 3D structure (using PDB templates) to identify conserved pockets for acetyl-CoA or oligosaccharide binding .
  • Foldseek alignment : Compare NodL’s structural motifs with homologs (e.g., cysE) to infer functional divergence .
    • Contradiction : Some studies suggest NodL acetylates chitin derivatives, while others propose lipid A modifications. Structural alignment with lacA supports a broader substrate range .

Q. What strategies optimize NodL activity assays in heterologous expression systems?

  • Experimental design :

  • Vector selection : Use RK2-derived broad-host-range plasmids (e.g., pRK7813) for high-efficiency mobilization into E. coli or Rhizobium spp. .
  • Fusion tags : Incorporate His-tags for affinity purification while avoiding interference with catalytic domains.
  • Activity validation : Confirm acetyltransferase function via complementation assays in cysE/lacA knockout E. coli strains .

Q. How do researchers address discrepancies in NodL’s role across rhizobial strains?

  • Case study :

  • R. leguminosarum NodL is critical for pea symbiosis, while R. meliloti NodL shows functional redundancy with NodFE .
  • Approach : Use transcriptomics (RNA-seq) to compare gene expression in nodL mutants vs. wild-type strains under symbiotic conditions.
    • Resolution : Redundant pathways (e.g., NodFE-mediated sulfation) may compensate for NodL loss in certain hosts .

Data Management and Reproducibility

Q. Which databases are essential for NodL-related research?

  • Resources :

  • UniProt (ID: P04049): Annotated sequence, domains, and PTMs .
  • PDB : Homology models using cysE (PDB: 1T3D) as a template .
  • PRIDE Archive : Mass spectrometry datasets for acetylated Nod factors .

Tables for Key Comparisons

Table 1 : Conserved motifs in NodL and homologs

ProteinConserved MotifProposed Role
NodLGXSXGAcetyl-CoA binding
lacAHXXXDCatalytic base
cysEGGXGXGSubstrate stabilization

Table 2 : Phenotypic effects of nodL mutations

Host PlantWild-Type NodulationΔnodL Mutant Phenotype
AlfalfaRobust infectionReduced infection threads
PeaModerate nodulationNo significant change

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